5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide
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Overview
Description
5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide is an organic compound with the molecular formula C13H13BrN2O2. This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a furan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide typically involves the bromination of a precursor compound followed by a series of reactions to introduce the nicotinamide and furan moieties. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the precursor molecule. This is followed by a nucleophilic substitution reaction to attach the nicotinamide group and a subsequent reaction to introduce the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the nicotinamide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 2-Bromo-5-methylfuran
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Uniqueness
5-Bromo-N-methyl-N-((5-methylfuran-2-yl)methyl)nicotinamide is unique due to its specific combination of a bromine atom, a nicotinamide moiety, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-3-4-12(18-9)8-16(2)13(17)10-5-11(14)7-15-6-10/h3-7H,8H2,1-2H3 |
InChI Key |
KISUIVWIBWTGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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